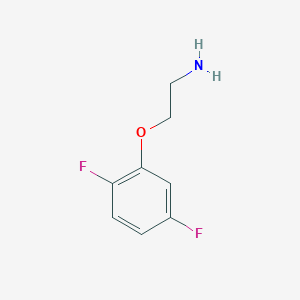

2-(2,5-Difluorophenoxy)ethan-1-amine

Description

2-(2,5-Difluorophenoxy)ethan-1-amine is a fluorinated phenethylamine derivative characterized by a phenoxy ring substituted with fluorine atoms at the 2- and 5-positions, attached to an ethanamine backbone. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive phenethylamines, which are known to interact with central nervous system receptors such as serotonin (5-HT) receptors .

Properties

Molecular Formula |

C8H9F2NO |

|---|---|

Molecular Weight |

173.16 g/mol |

IUPAC Name |

2-(2,5-difluorophenoxy)ethanamine |

InChI |

InChI=1S/C8H9F2NO/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5H,3-4,11H2 |

InChI Key |

ORSCGIQTWRXWGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)OCCN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenoxy)ethan-1-amine typically involves the reaction of 2,5-difluorophenol with ethylene oxide to form 2-(2,5-difluorophenoxy)ethanol, which is then converted to the corresponding amine via reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like tetrahydrofuran (THF) or ethanol .

Industrial Production Methods

Industrial production methods for 2-(2,5-Difluorophenoxy)ethan-1-amine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenoxy)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted phenoxyethylamines .

Scientific Research Applications

2-(2,5-Difluorophenoxy)ethan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to natural neurotransmitters.

Industry: It can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenoxy)ethan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake. The pathways involved may include the modulation of serotonin, dopamine, and norepinephrine systems, similar to other phenethylamine derivatives .

Comparison with Similar Compounds

2-(3,5-Difluorophenoxy)ethan-1-amine

- Structural Difference: Fluorine atoms are positioned at the 3- and 5-positions on the phenoxy ring instead of 2 and 4.

- Applications : Like its 2,5-difluoro counterpart, it is used in pharmaceutical synthesis but with distinct regulatory status and supplier networks (e.g., Zhejiang Jiuzhou Chem Co.) .

Methoxy-Substituted Phenethylamines (2C-X Family)

These compounds feature methoxy groups at the 2- and 5-positions of the phenyl ring, with additional substituents at the 4-position (Table 1).

Pharmacological Notes:

- Methoxy groups (electron-donating) in 2C-X compounds enhance serotonin receptor binding, while halogens (e.g., Br in 2C-B) increase potency through lipophilicity and steric effects .

- The 2,5-difluoro derivative’s fluorophenoxy group may reduce phase I metabolism compared to methoxy groups, extending half-life .

NBOMe Derivatives

NBOMe compounds are N-benzylated phenethylamines with enhanced receptor binding. Examples include:

- 25I-NBOMe: 4-Iodo substitution confers high 5-HT2A affinity and hallucinogenic potency .

- 25N-NBOH: Incorporates a nitro group and phenol, showing biased agonism at 5-HT2A receptors .

Comparison with 2-(2,5-Difluorophenoxy)ethan-1-amine:

Heterocyclic and Trifluoromethyl Derivatives

- 1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-amine : A thiophene-containing analog with a trifluoromethyl group. The sulfur atom and fluorine substituents may enhance metabolic stability but reduce CNS penetration due to increased polarity .

- 2,5-Dimethoxyphenylpiperidines : Piperidine rings confer rigidity, improving selectivity for serotonin reuptake inhibition (e.g., Compound 19dis in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.